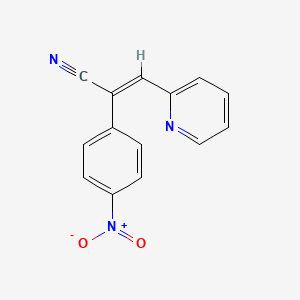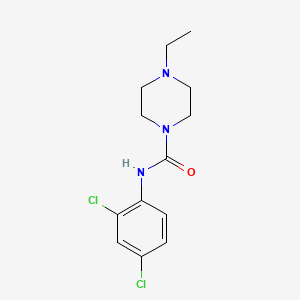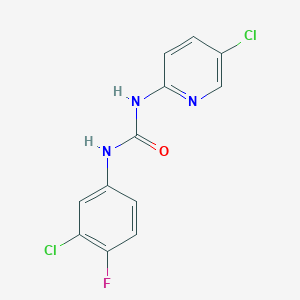
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione, also known as DBM, is a synthetic compound that has been widely studied for its potential therapeutic applications. DBM is a member of the family of curcumin analogs and has been shown to possess potent anti-inflammatory, anticancer, and neuroprotective properties.
作用机制
The mechanism of action of 3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione is not fully understood. However, it is thought to exert its effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, this compound is able to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the activity of STAT3, another transcription factor that plays a key role in inflammation and cancer. By inhibiting STAT3, this compound is able to reduce the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione has several advantages as a research tool. It is relatively easy to synthesize, and it is relatively stable under normal laboratory conditions. In addition, this compound has been shown to possess potent anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for the treatment of a variety of diseases. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and there may be other, as yet undiscovered, targets of this compound that are responsible for its effects. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione. One area of research is to further elucidate the mechanism of action of this compound. By understanding how this compound exerts its effects, researchers may be able to develop more targeted therapies for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of research is to test the safety and efficacy of this compound in clinical trials. If this compound proves to be safe and effective in humans, it could become a valuable therapeutic agent for the treatment of a variety of diseases. Finally, researchers could explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological properties.
合成方法
The synthesis of 3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione involves the condensation of 2,4-dichlorobenzaldehyde with 2,5-piperazinedione in the presence of a catalyst. The resulting compound is then purified by recrystallization. The yield of this compound is typically high, and the compound is relatively stable under normal laboratory conditions.
科学研究应用
3,6-bis(2,4-dichlorobenzylidene)-2,5-piperazinedione has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory properties, which make it a promising candidate for the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. This compound has also been shown to possess potent anticancer properties, making it a promising candidate for the treatment of various types of cancer, including breast, prostate, and colon cancer. In addition, this compound has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(3E,6E)-3,6-bis[(2,4-dichlorophenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl4N2O2/c19-11-3-1-9(13(21)7-11)5-15-17(25)24-16(18(26)23-15)6-10-2-4-12(20)8-14(10)22/h1-8H,(H,23,26)(H,24,25)/b15-5+,16-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZGDCGNHQIHDG-IAGONARPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/NC(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(2-fluorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5357977.png)



![(3R*,4R*)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5357998.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}isonicotinamide](/img/structure/B5358012.png)
![N-1-oxaspiro[4.5]dec-3-yl-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5358013.png)
![4-(1H-indazol-3-ylcarbonyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5358018.png)


![4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate](/img/structure/B5358040.png)
![2-{2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5358048.png)
![4-(diethylamino)benzaldehyde [3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5358052.png)
